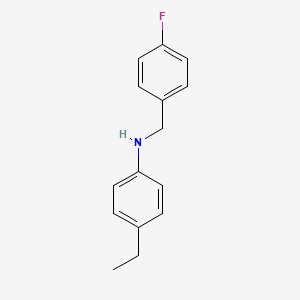

4-Ethyl-N-(4-fluorobenzyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16FN |

|---|---|

Molecular Weight |

229.29 g/mol |

IUPAC Name |

4-ethyl-N-[(4-fluorophenyl)methyl]aniline |

InChI |

InChI=1S/C15H16FN/c1-2-12-5-9-15(10-6-12)17-11-13-3-7-14(16)8-4-13/h3-10,17H,2,11H2,1H3 |

InChI Key |

RHIGPGNSIIYTMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl N 4 Fluorobenzyl Aniline and Cognate Structural Motifs

Strategies for N-Alkylation of Aniline (B41778) Derivatives

N-alkylation of anilines is a fundamental transformation for the synthesis of secondary and tertiary amines. Several methods have been established, each with its own advantages and limitations.

Reductive Amination Approaches Utilizing 4-Ethylaniline (B1216643) and 4-Fluorobenzaldehyde (B137897) Precursors

Reductive amination stands as a robust and widely employed method for the formation of C-N bonds. This process typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 4-Ethyl-N-(4-fluorobenzyl)aniline, the direct reductive amination of 4-ethylaniline with 4-fluorobenzaldehyde is a primary and efficient route. This reaction can be carried out under various conditions, often employing a reducing agent such as sodium borohydride (B1222165) or its derivatives. A study on catalyst- and solvent-free reductive amination using pinacolborane as the reducing agent demonstrated the synthesis of N-benzyl-4-methylaniline from benzaldehyde (B42025) and 4-methylaniline in 82% yield. rsc.org A similar approach could be readily adapted for the synthesis of this compound.

The reaction of 4-methylaniline with 4-fluorobenzaldehyde has been shown to proceed efficiently at room temperature, forming the corresponding benzylideneaniline (B1666777) in high yield (99%). lookchem.com Subsequent reduction of this imine intermediate would provide the desired N-benzylated product. Manganese-catalyzed reductive amination of aldehydes using hydrogen gas as the reductant has also been reported, providing a sustainable alternative. For instance, the reaction of benzaldehyde and 4-fluoroaniline (B128567) yielded the corresponding N-benzylaniline. rsc.org

| Reactants | Reducing Agent | Catalyst | Product | Yield | Reference |

| Benzaldehyde, 4-Methylaniline | Pinacolborane | None | N-benzyl-4-methylaniline | 82% | rsc.org |

| 4-Methylaniline, 4-Fluorobenzaldehyde | PhSiH3 | [BMIm]Cl | N-(4-fluorobenzyl)-N-(p-tolyl)-formamide | 88% (gram scale) | lookchem.com |

| Benzaldehyde, 4-Fluoroaniline | H2 | Manganese | N-benzyl-4-fluoroaniline | 28% | rsc.org |

Novel N-Alkylation Protocols Employing Carboxylic Acids as Alkyl Sources

Recent advancements have introduced the use of carboxylic acids as alkylating agents for amines, offering a more stable and readily available alternative to aldehydes. jst.go.jp This transformation typically requires a suitable reducing agent to facilitate the conversion of the carboxylic acid to a species that can alkylate the amine.

One such method involves the use of sodium triacetoxyborohydride, where carboxylic acids react with anilines to furnish the corresponding N-alkylated derivatives. jst.go.jp Another approach utilizes a ruthenium/triphos complex with molecular hydrogen as the reductant, enabling the N-alkylation of amines with a broad range of carboxylic acids in good to excellent yields. nih.govacs.org Platinum-based catalysts, in conjunction with silanes as the hydride source, have also been successfully employed for the direct N-alkylation of amines with carboxylic acids under mild conditions. organic-chemistry.org These methods provide a versatile platform for the synthesis of N-substituted anilines and could be applied to the synthesis of this compound using 4-ethylaniline and 4-fluorobenzoic acid.

Photoredox Catalysis in Difluoroalkylation of Anilines

Photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. This strategy can be employed for the difluoroalkylation of anilines, introducing a difluoromethyl group onto the aromatic ring. While not directly applicable to the synthesis of the benzyl (B1604629) moiety in the target compound, this methodology is crucial for creating fluorinated aniline precursors.

Visible-light-induced methods, often using organic photocatalysts like Eosin Y, can promote the difluoroalkylation of anilines. nih.govacs.org Mechanistic studies suggest the formation of a difluoroalkyl radical intermediate. nih.gov Another approach involves the formation of an electron donor-acceptor (EDA) complex between the aniline and a difluoroalkylating agent, which upon photoexcitation, leads to the desired difluoroalkylated aniline. nih.govacs.org These methods have been shown to be effective for a range of electronically rich anilines. nih.gov

Synthetic Routes for N-Benzyl Aniline Derivatives

The synthesis of N-benzyl aniline derivatives is a well-established area of organic synthesis with numerous reported methods.

A catalyst- and additive-free method for the synthesis of 2-benzyl N-substituted anilines has been developed, starting from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway. Additionally, a one-pot reductive alkylation of aniline has been utilized to prepare N-benzyl-N-ethylaniline, an important dyestuff intermediate. researchgate.net A patent also describes a two-step process for preparing N-benzylaniline derivatives involving the formation of an imine from a substituted salicylaldehyde (B1680747) and an aniline, followed by reduction with sodium borohydride. google.com

Multi-Component Reaction Strategies for Constructing N-Substituted Aniline Frameworks

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of N-substituted anilines.

A green, one-step, multicomponent reaction of a non-enolizable aldehyde, cyclohex-2-enone, and a primary or secondary amine can afford 2-N-substituted arylmethyl anilines or 4-N,N-disubstituted arylmethyl anilines, respectively. acs.orgnih.gov Another example is a PMA–SiO2-catalyzed multicomponent reaction of indole, an aromatic aldehyde, and an N-substituted aniline, which leads to the formation of two new C-C bonds. Gold-catalyzed three-component reactions of two different alkynes and an amine have also been developed to produce a variety of substituted anilines. researchgate.net

Application of Catalytic Systems in the Synthesis of Substituted Anilines, e.g., Copper Triflate and Manganese Catalysts

Catalysis plays a pivotal role in the efficient and selective synthesis of substituted anilines. Both copper and manganese-based catalysts have demonstrated significant utility in these transformations.

Copper Triflate (Cu(OTf)₂) has been shown to be an effective catalyst in various reactions for synthesizing substituted anilines. It can catalyze the intermolecular aromatic substitution of N,N-disubstituted anilines with diazo esters. researchgate.net Furthermore, Cu(OTf)₂ facilitates three-component reactions of anilines, aldehydes, and alkynes to produce substituted quinolines under solvent-free conditions. beilstein-journals.orgnih.gov It is also employed in the synthesis of tetrahydropyridines through a one-pot reaction of aromatic aldehydes, ethyl acetoacetate, and anilines. beilstein-journals.org

Manganese catalysts are gaining attention due to their low cost and low toxicity. Manganese oxides have been used for the oxidative coupling of anilines to form azobenzenes. rsc.org Manganese(I) pincer complexes are effective for the N-alkylation of amines with alcohols via a borrowing hydrogen or hydrogen auto-transfer mechanism. beilstein-journals.org More specifically, manganese-catalyzed N-formylation of anilines using oxalic acid as a carbon monoxide surrogate has been reported, highlighting the versatility of manganese in C-N bond formation. nih.govacs.orgresearchgate.net

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Copper(II) Triflate | Intermolecular Aromatic Substitution | N,N-disubstituted anilines, diazo esters | para-alkylated anilines | researchgate.net |

| Copper(II) Triflate | Three-component reaction | Anilines, aldehydes, alkynes | Substituted quinolines | beilstein-journals.orgnih.gov |

| Manganese Oxide (OMS-2) | Oxidative Coupling | Anilines | Azobenzenes | rsc.org |

| Manganese(I)-pincer complex | N-alkylation (Borrowing Hydrogen) | Amines, alcohols | N-alkylated amines | beilstein-journals.org |

| MnCl₂·4H₂O | N-formylation | Anilines, oxalic acid | Formanilides | nih.govacs.orgresearchgate.net |

Optimization of Reaction Parameters for Enhanced Yields in the Synthesis of this compound and its Intermediates

The efficient synthesis of N-substituted anilines, such as this compound, is a focal point in medicinal and materials chemistry. The primary and most direct route to this compound is the reductive amination of 4-ethylaniline with 4-fluorobenzaldehyde. This process involves the initial formation of an N-(4-fluorobenzylidene)-4-ethylaniline imine intermediate, which is subsequently reduced to the target secondary amine. Achieving high yields and purity necessitates a systematic optimization of various reaction parameters, including the choice of catalyst, reducing agent, solvent, and temperature.

The optimization process for the synthesis of N-benzyl aniline derivatives has been extensively studied. For instance, in a model reaction involving the reductive amination of benzaldehyde with aniline, various conditions have been screened to maximize product formation. scispace.comredalyc.org These findings provide a robust framework for enhancing the synthesis of the specific target compound, this compound.

Influence of Solvent and Reducing System

The choice of solvent plays a critical role in the reductive amination process, influencing reactant solubility, the stability of the imine intermediate, and the efficacy of the reducing agent. A study on the reductive amination of benzaldehyde and aniline using sodium borohydride (NaBH₄) in the presence of a cation exchange resin (DOWEX(R)50WX8) demonstrated that tetrahydrofuran (B95107) (THF) was the superior solvent, affording a 92% yield in just 20 minutes at room temperature. redalyc.org Other solvents like ethanol, methanol (B129727), and acetonitrile (B52724) resulted in significantly lower yields. redalyc.org The use of protic solvents like methanol can sometimes lead to lower yields in the absence of a suitable catalyst. scispace.com

The data below, adapted from analogous reductive amination studies, illustrates the profound effect of the solvent on reaction efficiency.

Table 1: Optimization of Solvent Conditions for Reductive Amination

Adapted from studies on the reductive amination of benzaldehyde and aniline. redalyc.org

| Entry | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | THF | 20 | 92 |

| 2 | CH₃CN | 45 | 65 |

| 3 | EtOH | 60 | 60 |

| 4 | CH₃OH | 60 | 55 |

Catalyst and Temperature Optimization

Catalysis is key to achieving high efficiency and selectivity. While simple reducing agents like NaBH₄ can be effective, catalytic systems often provide milder reaction conditions and improved yields. Ionic liquids (ILs) have emerged as effective catalysts and media for this transformation. In the synthesis of N-benzyl aniline, using triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et₃NH][HSO₄]) as a catalyst in methanol at room temperature led to a 98% yield in just five minutes. scispace.com Without the catalyst, the reaction in methanol was sluggish, yielding only 57% even after prolonged heating. scispace.com

Temperature is another crucial parameter. It was observed that for the ionic liquid-catalyzed reaction, increasing the temperature from 60°C to 100°C resulted in a significant increase in the yield of the secondary amine, reaching up to 96%. scispace.com This suggests that at higher temperatures, the ionic liquid melts and acts as an excellent medium for the reaction. scispace.com

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or gold supported on various oxides, are also widely employed due to their high activity and ease of recovery. bohrium.comd-nb.info For example, a Pd/C-ethylene system has been used for the direct synthesis of anilines from cyclohexanones, demonstrating the utility of palladium catalysis in amination-related transformations. bohrium.com

Table 2: Effect of Catalyst and Temperature on Reductive Amination Yield

Based on research findings for analogous N-benzylaniline syntheses. scispace.com

| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | MeOH | 60 | 10 h | 57 |

| 2 | [Et₃NH][HSO₄] | Neat | 90 | 1 h | 96 |

| 3 | [Et₃NH][HSO₄] | MeOH | Room Temp. | 5 min | 98 |

Optimization of Intermediates: Imine Formation

The synthesis of the imine intermediate, N-(4-fluorobenzylidene)-4-ethylaniline, is the first step in the reductive amination sequence. The formation of this intermediate can be optimized as a separate step or occur in situ. A general procedure for imine formation involves dissolving the amine (4-ethylaniline) and aldehyde (4-fluorobenzaldehyde) in a suitable solvent like 2-propanol and concentrating the mixture under vacuum. doi.org For the analogous reaction between p-anisidine (B42471) and 4-fluorobenzaldehyde, this method afforded the corresponding imine in a high yield of 94%. doi.org This indicates that the formation of the intermediate for the target synthesis can be achieved with high efficiency under relatively simple conditions.

Alternative Synthetic Approaches

An alternative strategy for synthesizing this compound is the N-alkylation of 4-ethylaniline directly with 4-fluorobenzyl alcohol, a process often referred to as "borrowing hydrogen." This method typically employs transition metal catalysts, such as those based on iridium or ruthenium, in the presence of a base. rsc.orgnih.gov Optimization of these reactions involves screening the catalyst, base, and solvent. For the N-alkylation of 4-ethylaniline with various alcohols, excellent yields (65–87%) have been achieved using a combination of a (N,O)-PLY catalyst and KOtBu as the base in toluene (B28343) at 130 °C. rsc.org This method avoids the use of a stoichiometric reducing agent, making it an atom-economical alternative.

Advanced Spectroscopic Characterization Techniques for the Structural Elucidation of N Substituted Anilines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete assignment of all atoms and their connectivity within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Ethyl-N-(4-fluorobenzyl)aniline is expected to exhibit distinct signals corresponding to the protons in different chemical environments. Based on data from analogous compounds like N-benzyl-4-methyl-aniline, the following proton chemical shifts (δ) can be predicted.

The aromatic region will show complex splitting patterns due to the presence of two substituted benzene (B151609) rings. The protons on the 4-ethylphenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the 4-fluorobenzyl ring will also appear as a pair of doublets, with coupling to the adjacent fluorine atom influencing their chemical shift and splitting. The benzylic protons (CH₂) will likely appear as a singlet, and the ethyl group will present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons. The N-H proton is expected to be a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are influenced by the electronic environment of the carbon atoms.

The spectrum will show signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbons of the ethyl group and the benzylic carbon will also be clearly identifiable.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for the characterization of fluorine-containing compounds. A single signal is expected for the fluorine atom in this compound, appearing as a triplet due to coupling with the two ortho protons on the same aromatic ring.

2D-NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made from the 1D spectra. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group, and between adjacent aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive C-H connectivity.

Interactive Data Table: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shifts (ppm) and Multiplicity |

| ¹H NMR | Aromatic protons (4-ethylphenyl): ~6.6-7.1 (m); Aromatic protons (4-fluorobenzyl): ~7.0-7.3 (m); Benzylic CH₂: ~4.3 (s); N-H: broad singlet; Ethyl CH₂: ~2.6 (q); Ethyl CH₃: ~1.2 (t) |

| ¹³C NMR | Aromatic C-F: ~162 (d, ¹JCF); Aromatic carbons: ~113-146; Benzylic CH₂: ~48; Ethyl CH₂: ~28; Ethyl CH₃: ~16 |

| ¹⁹F NMR | ~ -115 (t) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₆FN), the expected monoisotopic mass can be calculated with high accuracy. The mass spectrum would also likely show characteristic fragmentation patterns. A common fragmentation pathway for N-benzylanilines involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) moiety, and a radical cation of 4-ethylaniline (B1216643) (m/z 121).

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Expected Fragmentation Ions |

| [M+H]⁺ | C₁₅H₁₇FN⁺ | 230.1340 | m/z 121 (4-ethylaniline radical cation), m/z 109 (fluorotropylium ion) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A weak to medium absorption band in the region of 3350-3310 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. orgchemboulder.com The C-H stretching vibrations of the aromatic rings and the ethyl group would appear around 3100-2850 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-N stretching of the aromatic amine would likely be observed between 1335 and 1250 cm⁻¹. orgchemboulder.com The C-F stretching vibration typically appears as a strong band in the 1300-1000 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3310 | Medium-Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2970-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1610, 1510 | Medium-Strong |

| C-N Stretch (Aromatic) | 1335-1250 | Strong |

| C-F Stretch | 1230-1150 | Strong |

X-ray Crystallography for Determination of Solid-State Molecular Structure and Conformation

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While no crystal structure for this compound has been reported, the crystal structure of the parent compound, N-benzylaniline, offers valuable insights. iucr.org

In the solid state, N-benzylaniline adopts a conformation where the two aromatic rings are nearly perpendicular to each other. iucr.org A similar conformation can be expected for this compound. The N-H group is likely to participate in intermolecular hydrogen bonding, influencing the crystal packing.

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on N-benzylaniline)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Dihedral Angle (Aryl-N-CH₂-Aryl) | ~80-90° |

| Key Intermolecular Interactions | N-H···π interactions, C-H···F interactions |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted aniline (B41778) and benzyl chromophores. Typically, anilines exhibit a strong primary absorption band (π → π* transition of the benzene ring) around 230-240 nm and a weaker secondary band (n → π* transition involving the nitrogen lone pair) at longer wavelengths, around 280-290 nm. The presence of the ethyl and fluorobenzyl substituents will likely cause slight shifts (bathochromic or hypsochromic) in the positions and intensities of these absorption maxima compared to unsubstituted aniline.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) |

| π → π* (Benzene Ring) | ~240-250 |

| n → π* (Aniline Chromophore) | ~285-295 |

Computational Chemistry and Theoretical Investigations on 4 Ethyl N 4 Fluorobenzyl Aniline

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

DFT calculations are a cornerstone of computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. For 4-Ethyl-N-(4-fluorobenzyl)aniline, such calculations would be instrumental in understanding its three-dimensional structure and chemical behavior.

Conformational Analysis and Identification of Energy Minima

A thorough conformational analysis of this compound would be necessary to identify the most stable arrangement of its atoms in space. This would involve rotating the various single bonds within the molecule, such as the C-N bond and the bonds within the ethyl and benzyl (B1604629) groups, to map out the potential energy surface and locate the global and local energy minima. This information is crucial as the conformation of a molecule often dictates its physical and biological properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Transfer Properties)

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of this compound. A smaller gap would suggest a higher propensity for chemical reactions and electron transfer.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map would visually represent the regions of positive and negative electrostatic potential on the surface of this compound. This mapping is invaluable for predicting the sites susceptible to electrophilic and nucleophilic attack. For instance, regions of negative potential, typically around electronegative atoms like nitrogen and fluorine, would indicate likely sites for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis would offer a detailed picture of the electron density distribution and the nature of bonding within this compound. This method can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, providing a measure of the strength of intramolecular interactions, such as hyperconjugation and resonance effects. This would be particularly insightful for understanding the electronic communication between the ethyl-substituted aniline (B41778) ring and the fluorobenzyl group.

Theoretical Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data (e.g., FT-IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (FT-IR) and Raman spectra. By performing a theoretical vibrational frequency analysis for this compound, researchers could assign the specific molecular motions responsible for each vibrational band. A comparison between the calculated and experimental spectra would serve to validate the accuracy of the computational model and provide a more complete understanding of the molecule's vibrational modes.

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is a significant area of materials science. Computational chemistry can be used to predict the NLO response of molecules like this compound. The presence of donor (ethylaniline) and acceptor (fluorobenzyl) moieties suggests that this molecule might exhibit interesting NLO properties. Calculations of parameters such as the first hyperpolarizability (β) would be necessary to assess its potential for applications in optoelectronics.

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index, Nucleophilicity Index)

Quantum chemical descriptors are fundamental in computational chemistry for predicting the reactivity of a molecule. These descriptors, derived from the electronic structure of the molecule, provide insights into its stability and reaction tendencies. For this compound, these parameters can be calculated using methods like Density Functional Theory (DFT) to understand its chemical behavior.

Electronegativity (χ) represents the tendency of a molecule to attract electrons. It is the negative of the chemical potential (μ). A higher electronegativity value suggests a greater ability to attract electrons.

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap implies greater hardness and stability, indicating lower reactivity. Conversely, a smaller gap suggests higher reactivity. scirp.org

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, making it an electrophile. It is a function of both the chemical potential and hardness. A higher electrophilicity index indicates a greater capacity to act as an electron acceptor. researchgate.net This index is valuable for predicting how the molecule might interact with electron-rich species. researchgate.net

Nucleophilicity Index (N) measures the ability of a molecule to donate electrons, characterizing it as a nucleophile. It is typically defined relative to a reference compound like tetracyanoethylene (B109619) (TCE). mdpi.com A higher nucleophilicity index suggests a stronger tendency to donate electrons to an electrophile.

The calculation of these descriptors relies on the energies of the frontier molecular orbitals, HOMO and LUMO. The following equations are commonly used:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2 mdpi.com

Chemical Hardness (η): η = (ELUMO - EHOMO) mdpi.com

Electronegativity (χ): χ = -μ scirp.org

Electrophilicity Index (ω): ω = μ² / (2η) mdpi.com

Nucleophilicity Index (N): N = EHOMO(Nu) - EHOMO(TCE) mdpi.com

Table 1: Representative Quantum Chemical Descriptors

| Descriptor | Symbol | Typical Calculated Value (eV) | Significance |

| Electronegativity | χ | 2.5 - 4.0 | Tendency to attract electrons |

| Chemical Hardness | η | 1.5 - 3.0 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 1.0 - 3.5 | Ability to accept electrons |

| Nucleophilicity Index | N | 2.0 - 4.0 | Ability to donate electrons |

Note: The values presented in this table are representative and are intended for illustrative purposes. Actual calculated values for this compound would require specific computational studies.

Molecular Dynamics Simulations for Assessing Conformational Dynamics and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. For a flexible molecule like this compound, MD simulations can provide critical insights into its dynamic nature.

Conformational Dynamics: The structure of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. These conformational changes can be crucial for its chemical reactivity and biological activity, if any. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. By simulating the molecule's movements over time, researchers can observe the transitions between different conformations and understand the molecule's flexibility and preferred shapes.

Solvation Effects: The solvent environment can significantly influence the conformation and behavior of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the investigation of solvation effects on its conformational preferences. For instance, in a polar solvent, the molecule might adopt a conformation that maximizes favorable dipole-dipole interactions, while in a nonpolar solvent, other conformations might be preferred. Understanding these solvation dynamics is essential for predicting the molecule's behavior in different chemical and biological media. researchgate.net The use of a polarizable continuum model in simulations can help in understanding how the molecular volume and other properties change in different solvent environments. scirp.org

The general workflow for an MD simulation of this compound would involve:

System Setup: Defining the initial coordinates of the molecule and placing it in a simulation box, often filled with a chosen solvent (e.g., water, ethanol).

Force Field Application: Assigning a force field to the system, which describes the potential energy of the atoms and their interactions.

Equilibration: Running the simulation for a period to allow the system to reach a stable state at a given temperature and pressure.

Production Run: Continuing the simulation for a longer duration to collect data on the molecule's trajectory.

Analysis: Analyzing the trajectory to extract information about conformational changes, intermolecular interactions, and other dynamic properties.

Through such simulations, a detailed understanding of the dynamic behavior of this compound at the atomic level can be achieved, complementing the static picture provided by quantum chemical calculations.

Intermolecular Interactions and Supramolecular Assembly of N Substituted Anilines

Analysis of Hydrogen Bonding Networks in Crystalline Architectures (e.g., C-H···F, N-H···O Interactions)

Hydrogen bonds are among the most significant directional interactions in the formation of supramolecular assemblies. In the case of N-substituted anilines, both conventional and unconventional hydrogen bonds play a crucial role. For derivatives containing fluorine, such as 4-Ethyl-N-(4-fluorobenzyl)aniline, C-H···F interactions are of particular interest. The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. Research on related fluorinated organic compounds has demonstrated the existence of C-H···F hydrogen bonds that link molecules into extended networks, often forming chains or more complex three-dimensional structures. iucr.orgiucr.org For instance, in the crystal structure of N-[Bis(4-fluorophenyl)methylene]aniline, intermolecular C-H···F hydrogen bonds connect molecules into zigzag chains. iucr.org

Furthermore, the secondary amine group (N-H) in this compound is a potential hydrogen bond donor. In the absence of stronger acceptors like a carbonyl oxygen, the nitrogen atom itself or the π-system of the aromatic rings can act as acceptors. In related aniline (B41778) derivatives, N-H···O hydrogen bonds are commonly observed when suitable acceptor groups are present. nih.gov For example, in phenyl N-(4-fluorophenyl)carbamate, intermolecular N-H···O hydrogen bonds link the molecules into chains, contributing to the stability of the crystal structure. nih.gov While this compound lacks a strong oxygen acceptor, the possibility of N-H···N or N-H···π interactions should be considered in its crystal packing.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of the intermolecular contacts. These plots show the distribution of di (distance from the surface to the nearest nucleus inside the surface) versus de (distance from the surface to the nearest nucleus outside the surface). Characteristic spikes and patterns in the fingerprint plot correspond to specific types of interactions, such as hydrogen bonds and π-π stacking.

Investigation of Pi-Stacking and Other Arene-Arene Interactions

The presence of two aromatic rings in this compound—the ethyl-substituted aniline ring and the fluorobenzyl ring—suggests that π-stacking and other arene-arene interactions are likely to be important features of its supramolecular assembly. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of the aromatic rings.

Computational studies on aniline and its derivatives have shown that π-π stacking interactions contribute significantly to the stability of their dimers and larger aggregates. researchgate.net The geometry of these interactions can vary, with common arrangements including parallel-displaced and T-shaped (edge-to-face) conformations. arxiv.org The presence of substituents on the aromatic rings can influence the preferred stacking geometry and interaction energy. For example, the introduction of an electron-withdrawing fluorine atom on one ring and an electron-donating ethyl group on the other can lead to favorable quadrupole-quadrupole interactions in a parallel-displaced arrangement.

In some N-substituted anilines, the packing is dominated by π-π interactions, leading to the formation of columnar or layered structures. acs.org The interplay between hydrogen bonding and π-stacking is crucial in determining the final crystal architecture. In some cases, these interactions can be competitive, while in others they can be cooperative, reinforcing a particular packing motif.

Influence of Substituent Position and Electronic Characteristics on Intermolecular Forces

The nature and position of substituents on the aniline ring have a profound effect on the molecule's electronic properties and, consequently, on its intermolecular interactions. researchgate.netresearchgate.net Electron-donating groups, such as the ethyl group at the para-position of the aniline ring in the target molecule, increase the electron density on the aromatic ring and the nitrogen atom. researchgate.netresearchgate.net This can enhance the π-basicity of the ring, making it a better partner in π-stacking interactions with electron-deficient rings.

Conversely, the electron-withdrawing fluorine atom on the benzyl (B1604629) group influences the electronic character of that ring, making it more π-acidic. This electronic complementarity between the ethyl-substituted aniline ring and the fluorobenzyl ring can promote strong donor-acceptor type π-stacking interactions.

Reaction Mechanisms and Kinetic Studies Involving 4 Ethyl N 4 Fluorobenzyl Aniline Analogues

Detailed Mechanistic Investigations of N-Alkylation Reactions

The formation of the N-C bond in N-benzylaniline analogues is a cornerstone of their synthesis, with N-alkylation of anilines being a primary route. researchgate.net These reactions can proceed through several mechanistic pathways, largely dependent on the reactants and catalysts employed.

A prevalent modern method is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, which utilizes alcohols as alkylating agents in the presence of transition metal catalysts, offering a green alternative to traditional methods using alkyl halides. rsc.orgrsc.org This process typically involves:

Dehydrogenation: The catalyst, often an iridium, ruthenium, or palladium complex, transiently oxidizes the benzyl (B1604629) alcohol analogue to its corresponding aldehyde. rsc.orgrsc.org

Condensation: The aniline (B41778) derivative reacts with the in-situ generated aldehyde to form a Schiff base or imine intermediate, releasing a molecule of water. mdpi.com

Hydrogenation: The catalyst, which had stored the hydrogen from the initial step, then reduces the imine to the final N-alkylated amine product. rsc.org

Experimental and theoretical DFT studies on the N-alkylation of aniline with benzyl alcohol catalyzed by iridium(I) complexes support the catalyst's involvement in all key stages: alcohol dehydrogenation, C-N bond formation, and imine hydrogenation. rsc.org The reaction profile often shows an initial accumulation of the imine intermediate, which is then consumed as the reaction progresses to completion.

| Catalyst System | Reactants | Proposed Mechanism | Key Findings | Reference(s) |

| Iridium(I)-NHC | Aniline + Benzyl Alcohol | Borrowing Hydrogen | Catalyst participates in dehydrogenation, C-N bond formation, and hydrogenation. | rsc.org |

| Ruthenium(II)-NHC | Aniline + Benzyl Alcohol | Borrowing Hydrogen | Effective for N-alkylation with good yields. | nih.gov |

| Palladium/C | Aromatic Amines + Aldehydes | Reductive Amination | Provides selective N-alkylation under microwave irradiation. | rsc.org |

| Niobium Oxide (Nb₂O₅) | Aniline + Benzyl Alcohol | SN1 | Reaction proceeds via a benzyl carbocation intermediate; first-order kinetics. | sioc-journal.cn |

| Gold/Iron Oxide | Nitrobenzene (B124822) + Benzyl Alcohol | One-Pot Reductive Amination | High conversion and selectivity to N-benzylaniline. | sci-hub.st |

Kinetic Studies of Multicomponent Reactions Incorporating Aniline and Aldehyde Derivatives

Multicomponent reactions (MCRs), such as the Mannich reaction, are efficient one-pot methods for constructing complex molecules from simple precursors. tandfonline.comtandfonline.com A typical Mannich reaction involves an amine, an aldehyde, and a ketone, yielding a β-aminocarbonyl compound. tandfonline.comresearchgate.net Kinetic studies of these reactions using aniline and benzaldehyde (B42025) analogues provide fundamental data on reaction rates and mechanisms.

The general mechanism involves:

Formation of an iminium ion from the reaction of the aniline and aldehyde derivative.

The ketone (in its enol form) acts as a nucleophile, attacking the electrophilic iminium ion.

This C-C bond-forming step leads to the final β-aminoketone product. tandfonline.comtandfonline.com

Ultrasonic irradiation has been shown to dramatically accelerate the kinetics of Mannich reactions, reducing reaction times from many hours to under two hours, particularly for the synthesis of ortho-substituted aromatic amines which are known for slow kinetics. hielscher.com

| Reaction | Reactants | Catalyst | Kinetic Findings | Reference(s) |

| Mannich Reaction | Benzaldehyde, Aniline, Acetophenone | Sodium Acetate | Second-order overall; first-order in aniline and benzaldehyde. | tandfonline.com |

| Mannich Reaction | Aldehydes, Ketones, Amines | Sulfamic Acid | Reaction rate significantly increased with ultrasonication. | hielscher.com |

Elucidation of Electrophilic and Nucleophilic Substitution Pathways on Aromatic Rings

The two aromatic rings in 4-Ethyl-N-(4-fluorobenzyl)aniline analogues have distinct reactivities towards substitution reactions.

Electrophilic Aromatic Substitution (SEAr):

The aniline ring is highly activated towards electrophilic attack. This is due to the combined effects of the substituents:

N-benzylamino group: This is a powerful activating group and an ortho, para-director. The nitrogen's lone pair donates electron density into the ring via a strong resonance effect (+R). quora.com

Ethyl group: This is a weakly activating group and an ortho, para-director, donating electron density through an inductive effect (+I). libretexts.org

Together, these groups strongly activate the ring, making it much more reactive than benzene (B151609), and direct incoming electrophiles primarily to the positions ortho to the amino group. quora.comwikipedia.org However, under strongly acidic conditions used for some SEAr reactions (e.g., nitration), the nitrogen atom is protonated to form an anilinium ion (-NH₂R⁺), which is a strongly deactivating, meta-directing group.

On the other hand, the fluorobenzyl ring is deactivated towards SEAr. The fluorine atom is an electronegative element that withdraws electron density through induction (-I effect), deactivating the ring. However, it is also an ortho, para-director because its lone pairs can donate electron density through resonance (+R effect). libretexts.org

A relevant side reaction in the synthesis of N-benzylanilines is the acid-catalyzed Hofmann-Martius rearrangement, an intramolecular Friedel-Crafts alkylation where the benzyl group migrates from the nitrogen atom to an ortho or para position on the aniline ring. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally difficult and requires a leaving group on an electron-poor aromatic ring. masterorganicchemistry.com The fluorobenzyl moiety of the target compound is a potential substrate for SNAr, with fluoride (B91410) as the leaving group. However, for the reaction to proceed efficiently via the common addition-elimination mechanism, the ring typically needs to be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In the absence of such groups, the reaction is unlikely under standard conditions.

Role of Catalysts in Modulating Reaction Pathways and Selectivity

Catalysts are pivotal in the synthesis of N-benzylaniline analogues, influencing reaction rates, selectivity, and sustainability. rsc.org A wide array of both homogeneous and heterogeneous catalysts have been developed.

Homogeneous Catalysts: Complexes of iridium and ruthenium with N-heterocyclic carbene (NHC) ligands are highly effective for N-alkylation of anilines with alcohols via the borrowing hydrogen mechanism. rsc.orgnih.gov Palladium catalysts are also widely used for various N-alkylation and reductive amination reactions. rsc.org These catalysts operate under relatively mild conditions and offer high efficiency. rsc.org The choice of base is also critical; studies show that KOt-Bu is often the most effective base for these transformations.

Heterogeneous Catalysts: Solid catalysts offer significant advantages in terms of separation and reusability.

Metal Oxides: Niobium oxide (Nb₂O₅) acts as an efficient and reusable solid acid catalyst promoting N-alkylation via an SN1 pathway. sioc-journal.cn

Supported Gold Nanoparticles: Gold nanoparticles supported on metal oxides like iron(III) oxide (Fe₂O₃) or cerium oxide (CeO₂) have shown excellent activity and selectivity for the one-pot synthesis of N-benzylanilines directly from nitroarenes and alcohols. sci-hub.stresearchgate.net The support plays a crucial role, with Fe₂O₃ being particularly effective. sci-hub.st

Bimetallic Catalysts: Supported bimetallic nano-alloys, such as Au-Pd/TiO₂ and Ru-Pd/TiO₂, can exhibit synergistic effects, leading to catalytic activities that far surpass their monometallic counterparts for the one-pot synthesis of N-benzylaniline from nitrobenzene and benzyl alcohol. rsc.org

Metal-Organic Frameworks (MOFs): A cobalt catalyst supported by a zirconium-based MOF (UiO-67) has been shown to be a highly effective heterogeneous catalyst for the N-alkylation of aniline with benzyl alcohol, demonstrating excellent selectivity and yield. rsc.org

These catalysts not only accelerate the desired reaction but can also prevent side reactions like C-alkylation (Friedel-Crafts) by favoring the N-alkylation pathway. rsc.org

Stereochemical Considerations in Amine Synthesis and Reactions

While this compound is achiral, considerations of stereochemistry are vital in the synthesis of many of its analogues and related amine structures. ijrpr.com

The nitrogen atom in an amine has a trigonal pyramidal geometry, and if it bears three different substituents, it is a chiral center. lkouniv.ac.in However, simple chiral amines undergo rapid pyramidal inversion at room temperature, where the lone pair of electrons rapidly flips from one side of the nitrogen plane to the other. libretexts.org This rapid racemization makes it impossible to resolve most simple chiral amines into their separate enantiomers. libretexts.org

To achieve stereocontrol in amine synthesis, several strategies are employed:

Use of Chiral Auxiliaries: Chiral auxiliaries can be attached to the molecule to direct the stereochemical outcome of a reaction, and then removed. For example, chiral 1,3-perhydrobenzoxazines, prepared from aldehydes and a chiral amino alcohol, react diastereoselectively with organometallic reagents to produce chiral amino alcohols, which can then be converted to enantiopure primary amines. nih.gov Similarly, chiral N-tert-butanesulfinyl imines can be used to direct the stereoselective addition of nucleophiles. nih.gov

Stereoselective Reactions: Asymmetric synthesis can be achieved through stereoselective reactions. The conjugate addition of a chiral lithium amide to an α,β-unsaturated ester has been shown to proceed with excellent stereoselectivity, providing a route to chiral β-amino esters. beilstein-journals.org

Catalytic Asymmetric Synthesis: Chiral catalysts can be used to produce a single enantiomer of a product. For instance, palladium-catalyzed carbonylative [2+2] cycloaddition of benzyl halides with chiral imines can yield chiral β-lactams with high diastereoselectivity. researchgate.net

These methods are crucial for the synthesis of biologically active compounds and complex molecules where specific stereochemistry is required. ijrpr.com

Structure Reactivity and Structure Property Relationships of N Substituted Aniline Derivatives

Influence of the Ethyl Group on the Electronic and Steric Properties of the Aniline (B41778) Moiety

The introduction of an ethyl group at the para-position of the aniline ring significantly alters the molecule's electronic and steric landscape. Alkyl groups, such as the ethyl substituent in 4-ethylaniline (B1216643), are known to be electron-donating through a positive inductive effect (+I). pharmaguideline.comyoutube.com This effect increases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine group. pharmaguideline.com The enhanced electron density makes the lone pair of electrons on the nitrogen more available for donation, thereby increasing the basicity of the amine compared to unsubstituted aniline. pharmaguideline.comyoutube.com

The boiling point of 4-ethylaniline (214-216°C) is notably higher than that of aniline (184°C), a difference attributable to the increased molecular weight and van der Waals forces from the ethyl group.

| Property | Aniline | 4-Ethylaniline | Reference |

|---|---|---|---|

| Molecular Formula | C6H7N | C8H11N | nih.gov |

| Molecular Weight | 93.13 g/mol | 121.18 g/mol | nih.gov |

| Boiling Point | 184 °C | 214-216 °C | |

| pKa of Conjugate Acid | 4.6 | 5.01 (estimated) | fiveable.me |

Impact of Fluorine Substitution on the Benzyl (B1604629) Moiety and its Repercussions on Amine Reactivity and Electron Distribution

The fluorine atom on the benzyl group exerts a powerful influence on the electronic character of the entire 4-Ethyl-N-(4-fluorobenzyl)aniline molecule. Fluorine is the most electronegative element, and its presence on the aromatic ring introduces a strong electron-withdrawing inductive effect (a sigma-withdrawing or field effect). acs.orgtandfonline.com This effect alters the electron distribution throughout the molecule. acs.org

Specifically, the 4-fluorobenzyl group pulls electron density away from the benzylic carbon and, by extension, from the nitrogen atom of the aniline moiety. This reduction in electron density at the nitrogen atom has significant repercussions for the amine's reactivity. It decreases the availability of the nitrogen's lone pair for protonation, thereby reducing the amine's basicity. tandfonline.com This modulation of basicity can improve bioavailability in certain contexts by allowing for better membrane permeation. tandfonline.comnih.gov

Modulation of Amine Basicity and Nucleophilicity through Aromatic Substituents

The basicity and nucleophilicity of the amine in this compound are finely tuned by the opposing electronic effects of its substituents. Basicity refers to the ability of the amine to accept a proton, while nucleophilicity relates to its ability to attack an electron-deficient center. pharmaguideline.comquora.com

Electron-Donating Groups (EDGs) : The ethyl group on the aniline ring is an EDG. By pushing electron density towards the nitrogen atom via the +I effect, it increases the electron density on the nitrogen, making the lone pair more available to accept a proton. pharmaguideline.comyoutube.com This effect increases the amine's basicity compared to unsubstituted aniline. youtube.com Generally, electron-releasing substituents enhance the basicity of aromatic amines. pharmaguideline.comyoutube.com

Electron-Withdrawing Groups (EWGs) : The 4-fluorobenzyl group acts as an EWG due to the high electronegativity of fluorine. acs.orgtandfonline.com This group pulls electron density away from the nitrogen atom, making the lone pair less available for protonation and thus decreasing the amine's basicity. masterorganicchemistry.com Aromatic amines are generally less basic than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic pi system through resonance. fiveable.memasterorganicchemistry.com

Nucleophilicity often correlates with basicity, but is not identical. scispace.com While the ethyl group enhances nucleophilicity, the bulky benzyl group can introduce steric hindrance, potentially reducing the rate of reaction with certain electrophiles. fiveable.me The interplay between electronic effects and steric factors ultimately determines the nucleophilic character of the amine in specific reactions. scispace.com

| Substituted Aniline | Substituent at para-position | Effect | pKa of Conjugate Acid | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | -NO2 | Strongly Electron-Withdrawing | 1.0 | youtube.com |

| 4-Chloroaniline | -Cl | Electron-Withdrawing | 4.0 | researchgate.net |

| Aniline | -H | Reference | 4.6 | fiveable.me |

| 4-Methylaniline (p-Toluidine) | -CH3 | Electron-Donating | 5.1 | youtube.com |

| 4-Methoxyaniline | -OCH3 | Strongly Electron-Donating | 5.3 | youtube.com |

Computational Approaches to Correlate Molecular Structure with Electronic and Reactivity Descriptors

Computational chemistry provides powerful tools for understanding the structure-property relationships of molecules like this compound. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for predicting molecular characteristics. beilstein-journals.orgnih.govd-nb.info

DFT calculations can be employed to determine a variety of electronic and reactivity descriptors. beilstein-journals.orgd-nb.info For instance, the calculated partial atomic charge on the amine nitrogen is a key parameter for predicting its basicity and its propensity for N-acetylation. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity; a small HOMO-LUMO gap often suggests higher reactivity. d-nb.info Computational studies have successfully investigated intramolecular radical additions to substituted anilines, finding that polar effects are highly important for reaction rates. beilstein-journals.orgd-nb.info

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. mdpi.comjournalmedicals.com For N-substituted aniline derivatives, QSAR models can be developed to predict activities based on descriptors such as electronic properties (e.g., partial charges), steric parameters, and lipophilicity. mdpi.comnih.gov These models can guide the rational design of new molecules with desired properties by predicting their behavior before synthesis. nih.gov

| Computational Descriptor | Significance | Reference |

|---|---|---|

| Partial Atomic Charge (on N) | Correlates with basicity and susceptibility to N-acetylation. | nih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | d-nb.info |

| Dipole Moment | Relates to the overall polarity of the molecule and influences intermolecular interactions. | scispace.com |

| Nucleophilic Susceptibility | Predicts the likelihood of nucleophilic attack at specific positions on the aromatic rings. | nih.gov |

| Steric Parameters (e.g., Molar Refractivity) | Quantifies the size and shape of the molecule, which is important for receptor binding and steric hindrance. | rsc.org |

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Utilization as a Precursor in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are fundamental to the development of pharmaceuticals and functional materials. The structural framework of 4-Ethyl-N-(4-fluorobenzyl)aniline is well-suited for constructing a variety of nitrogen-containing heterocyclic systems. The secondary amine can act as a key nucleophile or as a directing group in cyclization reactions.

For instance, aniline (B41778) derivatives are common starting materials for the synthesis of quinolines and related fused heterocyclic systems. The reaction of anilines with α,β-unsaturated ketones or aldehydes, or through multi-component reactions, can lead to the formation of complex quinoline (B57606) cores. Similarly, the reaction of anilines with reagents like triphosgene (B27547) and ethyl carbazate (B1233558) can be employed to create 1,2,4-triazolidine-3,5-diones, a class of heterocycles with diverse industrial applications. The presence of the N-(4-fluorobenzyl) group in the target molecule offers a handle for creating highly substituted and complex heterocyclic frameworks.

The synthesis of pyrimido[4,5-b]quinolines, for example, has been achieved by the cyclization of appropriately substituted anilines, demonstrating the utility of these precursors in building polycyclic systems with potential anticancer activity. By analogy, this compound could be a valuable starting point for novel analogues of such complex heterocycles.

Table 1: Potential Heterocyclic Systems from this compound This table presents hypothetical, yet chemically plausible, heterocyclic scaffolds that could be synthesized using this compound as a key starting material, based on established synthetic methodologies for aniline derivatives.

| Heterocyclic System | General Synthetic Strategy | Potential Application Area |

| Substituted Quinolines | Friedländer Annulation, Combes Quinoline Synthesis, or Doebner-von Miller Reaction | Pharmaceuticals, Catalysts |

| Substituted Indoles | Bischler-Möhlau Indole Synthesis (modified) | Medicinal Chemistry |

| Benzodiazepine Derivatives | Condensation with a suitable 1,3-dielectrophile | CNS-active agents |

| Pyrimido[4,5-b]quinolines | Multi-step synthesis involving initial condensation followed by cyclization | Anticancer agents |

| 1,2,4-Triazolidine-3,5-diones | One-pot reaction with triphosgene and ethyl carbazate | Herbicides, Polymers |

| Phenazines | Oxidative dimerization/cyclization | Dyes, Electronic Materials |

Role in the Construction of Novel Fluorinated Organic Molecules

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.govmdpi.com this compound is an excellent building block for this purpose, as it introduces a 4-fluorobenzyl moiety, a common feature in many bioactive compounds.

The presence of the C-F bond allows for its use in synthesizing a variety of fluorinated molecules where this specific structural motif is desired. acs.org Research into histone deacetylase (HDAC) inhibitors, for example, has explored the inclusion of fluorinated aniline derivatives to improve potency. mdpi.com Furthermore, methods for the direct difluoroalkylation of anilines have been developed using photoinduced processes, highlighting the ongoing interest in creating new C-F bonds on aniline scaffolds. nih.govacs.org Starting with a pre-fluorinated building block like this compound can streamline the synthesis of complex targets by avoiding potentially harsh late-stage fluorination steps. For example, it could be a precursor in the synthesis of imidazotetrazine prodrugs, where substituted anilines are key intermediates. nih.gov

Derivatization Strategies for Further Functionalization and Complexity Introduction

The structure of this compound offers multiple sites for derivatization, allowing for the systematic introduction of additional functional groups and the generation of molecular complexity. This is a common strategy to create libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

The secondary amine is a primary site for derivatization. It can readily undergo acylation with acyl chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, to form the corresponding amides and sulfonamides. researchgate.net These reactions are typically high-yielding and allow for the introduction of a vast array of substituents. Chloroformates are another class of reagents used to derivatize amines, yielding stable carbamate (B1207046) products. researchgate.net

Furthermore, the two aromatic rings can undergo electrophilic aromatic substitution. The 4-ethylphenyl ring is activated towards substitution by the ethyl group and the secondary amine, while the 4-fluorobenzyl ring is influenced by the fluorine atom. This differential reactivity could be exploited for selective functionalization at specific positions on either ring.

Table 2: Representative Derivatization Reactions for this compound This table outlines common derivatization strategies that can be applied to the target compound to introduce new functional groups and build molecular complexity.

| Reaction Type | Reagent Class | Functional Group Introduced | Potential Application of Derivative |

| Acylation | Acyl Chlorides (e.g., Acetyl Chloride) | Amide | Chemical Probes, Synthetic Intermediates researchgate.net |

| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl Chloride) | Sulfonamide | Bioactive Compound Synthesis sci-hub.se |

| Carbamoylation | Isocyanates (e.g., Phenyl Isocyanate) | Urea | Agrochemicals, Pharmaceuticals |

| Alkylation/Arylation | Alkyl/Aryl Halides (with base) | Tertiary Amine | Catalyst Ligands, Materials |

| Nitration | Nitrating Mixture (HNO₃/H₂SO₄) | Nitro Group | Precursor for further amine synthesis |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo Group | Intermediate for cross-coupling reactions |

Green Chemistry Approaches in the Synthesis and Application of Anilines and their Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of anilines and their derivatives has been a focus of green chemistry initiatives, seeking to replace traditional methods that often rely on toxic solvents, harsh reagents, and poor atom economy. researchgate.net

Key green approaches applicable to the synthesis and use of this compound and related compounds include:

Use of Greener Solvents: Replacing chlorinated solvents like dichloromethane (B109758) with water, ethanol, or performing reactions under solvent-free conditions. ijcce.ac.ir Aqueous mediums have been successfully used for the synthesis of benzazole-2-ones from aniline derivatives. ijcce.ac.ir

Catalysis: Employing catalysts to enable reactions under milder conditions and improve efficiency. This includes biocatalysis, where enzymes like horseradish peroxidase have been used to polymerize aniline derivatives, and metal- or organo-catalysis. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This often involves minimizing the use of protecting groups and stoichiometric reagents.

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthetic Approaches in Aniline Chemistry

| Process | Conventional Method | Green Chemistry Approach | Green Advantage |

| Acetylation | Acetic anhydride, pyridine (B92270), chlorinated solvents | Zinc/acetic acid; solvent-free reaction with a catalyst researchgate.net | Avoids toxic pyridine and chlorinated solvents; improves atom economy. |

| Bromination | Elemental Bromine (Br₂) in CCl₄ or CH₂Cl₂ | Ceric ammonium (B1175870) nitrate–KBr in ethanol/water researchgate.net | Avoids highly toxic and corrosive liquid bromine and halogenated solvents. |

| Polymerization | Chemical oxidation (e.g., with (NH₄)₂S₂O₈) | Enzymatic polymerization (e.g., with horseradish peroxidase) rsc.org | Uses a biodegradable catalyst in an aqueous medium under mild conditions. |

| Cyclization | Use of toxic phosgene (B1210022) or triphosgene ijcce.ac.ir | Reaction with sodium cyanate (B1221674) in water ijcce.ac.ir | Replaces highly toxic reagents with a safer alternative and uses water as a solvent. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Ethyl-N-(4-fluorobenzyl)aniline, and what are their mechanistic considerations?

- Answer : A widely reported method involves reductive N-alkylation of primary amines with carboxylic acids using borazane (BH₃·NH₃) as a reducing agent. For example, N-(4-fluorobenzyl)aniline derivatives can be synthesized via this route, where the amine reacts with a carbonyl compound under mild conditions (60–80°C), followed by borazane-mediated reduction. Mechanistically, this proceeds through imine intermediate formation, with borazane acting as a hydride donor .

Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) be utilized to characterize the purity and structure of this compound?

- Answer :

- NMR : ¹H/¹³C NMR can confirm the ethyl and fluorobenzyl substituents. For example, the fluorine atom induces deshielding in adjacent protons, while the ethyl group shows characteristic triplet/multiplet splitting.

- UV-Vis : The λmax (~255 nm) is typical for aromatic amines, with shifts depending on substituent electronic effects .

- HPLC : Purity ≥98% can be validated using reverse-phase chromatography with UV detection .

Q. What analytical standards or reference materials are recommended for quantifying this compound in complex matrices?

- Answer : Deuterated analogs (e.g., d₃-ethyl or d₂-fluorobenzyl derivatives) are ideal for internal standardization in mass spectrometry. Environmentally stable analogs (e.g., 4-amino-2-nitrotoluene derivatives) can serve as external calibrants for HPLC-UV analysis .

Advanced Research Questions

Q. How does the introduction of a fluorine atom on the benzyl group influence the electronic properties and reactivity of this compound compared to its non-fluorinated analogs?

- Answer : Fluorine’s strong electron-withdrawing effect reduces electron density on the benzyl ring, altering nucleophilic/electrophilic reactivity. Computational studies (DFT) show decreased HOMO energy in fluorinated derivatives, making them less prone to oxidation. X-ray crystallography data (e.g., bond lengths in fluorobenzyl-aniline derivatives) corroborate these electronic effects .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the physicochemical or biological properties of this compound?

- Answer :

- DFT : Predicts frontier molecular orbitals (FMO) to assess redox stability and charge transfer interactions.

- Molecular Docking : Screens potential biological targets (e.g., enzymes or receptors) by simulating binding affinities. For fluorinated analogs, docking studies have revealed interactions with hydrophobic pockets via fluorine-mediated van der Waals forces .

Q. How can researchers resolve contradictions in reported data regarding the stability of this compound under varying pH and temperature conditions?

- Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For pH-dependent degradation, buffer solutions (pH 1–13) can isolate hydrolysis pathways. Conflicting data often arise from impurities (e.g., residual solvents); thus, strict control of synthetic conditions (e.g., inert atmosphere) is critical .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining high yield and purity for research applications?

- Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., imine formation).

- In-line Purification : Integrate scavenger resins to remove unreacted amines or carbonyl byproducts.

- DoE (Design of Experiments) : Optimize solvent (e.g., THF vs. DMF), temperature, and stoichiometry to minimize side reactions during scale-up .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.